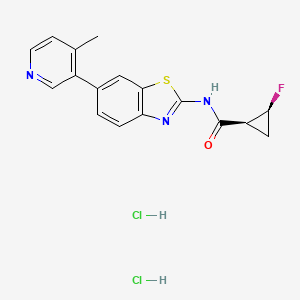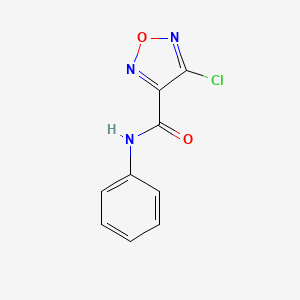
(2R,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-azetidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-azetidine-2-carboxylic acid: is a chiral compound that belongs to the class of azetidine carboxylic acids It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-azetidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as fluorenylmethanol and azetidine derivatives.
Protection of Amino Group: The amino group of the azetidine derivative is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This step is usually carried out using Fmoc chloride in the presence of a base like triethylamine.
Formation of Azetidine Ring: The azetidine ring is formed through cyclization reactions, often involving the use of strong bases or catalysts to facilitate the ring closure.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high yield and purity, making the compound suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can be performed on the azetidine ring or the fluorenylmethoxycarbonyl group, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, especially at the azetidine ring, where various substituents can be introduced to modify its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Reduced azetidine or fluorenylmethoxycarbonyl derivatives.
Substitution: Substituted azetidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: The compound is widely used in peptide synthesis as a protecting group for amino acids, facilitating the stepwise assembly of peptides.
Chiral Catalysts: It serves as a chiral building block in the synthesis of chiral catalysts used in asymmetric synthesis.
Biology:
Enzyme Inhibitors: The compound and its derivatives are studied for their potential as enzyme inhibitors, which can be used in drug discovery and development.
Protein Labeling: It is used in the labeling of proteins for various biochemical assays.
Medicine:
Drug Development: The compound is explored for its potential therapeutic applications, including the development of new drugs targeting specific biological pathways.
Industry:
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (2R,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-azetidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group acts as a protecting group, preventing unwanted reactions during peptide synthesis. The azetidine ring provides structural rigidity and chirality, which can influence the compound’s interaction with biological targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid: This compound features a similar fluorenylmethoxycarbonyl group but differs in the structure of the azetidine ring.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Another compound with the fluorenylmethoxycarbonyl group, used in peptide synthesis.
Uniqueness:
Structural Features: The unique combination of the azetidine ring and the fluorenylmethoxycarbonyl group provides distinct chemical and physical properties.
Chirality: The specific stereochemistry of the compound (2R,3S) imparts unique chiral properties, making it valuable in asymmetric synthesis and chiral catalysis.
Versatility: The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Propiedades
Fórmula molecular |
C20H19NO4 |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
(2R,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C20H19NO4/c1-12-10-21(18(12)19(22)23)20(24)25-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18H,10-11H2,1H3,(H,22,23)/t12-,18+/m0/s1 |
Clave InChI |
OTDFSTKXUDDEDM-KPZWWZAWSA-N |
SMILES isomérico |
C[C@H]1CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
CC1CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,5S,6S)-3-azabicyclo[4.1.0]heptan-5-ol](/img/structure/B13905542.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-[[(S)-tert-butylsulfinyl]amino]cyclohexyl]urea](/img/structure/B13905547.png)







![sodium;2-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)-1H-indole](/img/structure/B13905599.png)


